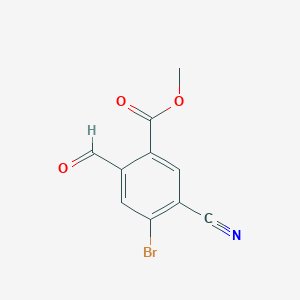

Methyl 4-bromo-5-cyano-2-formylbenzoate

Description

Methyl 4-bromo-5-cyano-2-formylbenzoate is a polyfunctional aromatic ester characterized by a bromo substituent at position 4, a cyano group at position 5, and a formyl group at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and bioactive molecules. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation, often employing reagents like thiols or aldehydes under controlled conditions . The presence of electron-withdrawing groups (e.g., Br, CN) and reactive formyl/ester moieties enhances its utility in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

methyl 4-bromo-5-cyano-2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-6(4-12)9(11)3-7(8)5-13/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIHZYIGIMEQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C=O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Methyl 4-bromo-5-cyano-2-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways. It can act as a probe to study protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical precursor. Its derivatives may have applications in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a key component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-cyano-2-formylbenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

2.1.1. Methyl 2-((4-Bromo-2-Formylphenyl)Thio)-5-Cyanobenzoate This compound () shares the bromo, formyl, and cyano substituents but differs by a thioether (-S-) linkage instead of a direct ester group at position 2. The thioether enhances nucleophilic reactivity, making it more suitable for Michael additions or SNAr reactions compared to the ester analogue .

2.1.2. Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate A benzimidazole-containing analogue () replaces the bromo-cyano-formyl triad with a fused heterocyclic ring.

2.1.3. Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate

This derivative () introduces hydroxyl and propanamido groups, enhancing hydrogen-bonding capacity and solubility in polar solvents, unlike the hydrophobic profile of the target compound .

Physicochemical Properties

Biological Activity

Methyl 4-bromo-5-cyano-2-formylbenzoate is a synthetic organic compound that has garnered attention in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom, a cyano group, and a formyl group attached to a benzoate ring. Its molecular formula is , and it exhibits significant reactivity due to the presence of these functional groups, which can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. These interactions can lead to alterations in metabolic pathways and cellular processes. The compound may act as an inhibitor or modulator of various biochemical pathways, which is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, where the compound exhibited dose-dependent inhibition of cell proliferation in several cancer types, including breast and colon cancer cell lines. The structural characteristics of the compound allow it to interact with DNA or RNA, potentially leading to cell cycle arrest and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Osaka University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its anticancer properties against human breast adenocarcinoma (MCF-7) cells. Results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at 15 µM. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | C10H6BrN1O3 | Antimicrobial, anticancer |

| Methyl 5-bromo-4-cyano-2-formylbenzoate | C10H6BrN1O3 | Limited data on biological activity |

| Methyl 4-bromo-2-fluorophenylacetate | C9H8BrF1O2 | Moderate antimicrobial effects |

Q & A

Basic Research Question

- NMR : and NMR can identify substituent positions, but overlapping signals (e.g., formyl proton at ~10 ppm) may require 2D techniques like COSY or HSQC .

- IR : Confirm the presence of carbonyl (ester: ~1720 cm, formyl: ~1680 cm) and cyano (~2240 cm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine (/) and verifies molecular ion peaks.

Conflicts in data (e.g., unexpected splitting in NMR) may arise from rotamers or impurities. Use column chromatography for purification and temperature-dependent NMR studies to resolve dynamic effects .

What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?

Advanced Research Question

Crystallization may be hindered by the compound’s polar substituents, leading to poor diffraction. Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation. For refinement, SHELXL’s constraints (e.g., AFIX for rigid groups) can model disorder in the formyl or ester moieties. Anisotropic displacement parameters (ADPs) must be refined for heavy atoms (Br), and twin refinement (TWIN/BASF commands) may be needed if data shows pseudo-merohedral twinning . Validate the final structure using R-factor convergence (<5%) and Hirshfeld surface analysis .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- The bromine atom is a prime target for Suzuki-Miyaura coupling, but the electron-withdrawing cyano group may deactivate the aryl ring.

- The formyl group’s electrophilicity can be modulated by steric hindrance from the methyl ester.

MD simulations assess solvent effects (e.g., DMF vs. THF) on transition-state energetics. Compare computed activation barriers with experimental yields to optimize catalytic systems (Pd(PPh), ligand screening) .

How should researchers address contradictory data between synthetic yields and computational predictions for derivative formation?

Advanced Research Question

Discrepancies often arise from unaccounted side reactions (e.g., hydrolysis of the cyano group under basic conditions) or solvent-dependent steric effects. Methodological steps:

Replicate Experiments : Ensure consistency in reaction conditions (temperature, purity of reagents).

In Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation.

Post-Hoc Analysis : Compare computed (Gaussian, ORCA) vs. experimental Gibbs free energy profiles. Adjust computational models to include solvation (SMD) or dispersion corrections (D3-BJ) .

Statistical Validation : Apply multivariate analysis (PCA or PLS) to identify critical variables (e.g., catalyst loading, solvent polarity) affecting yields .

What strategies optimize the stability of this compound during storage and handling?

Basic Research Question

- Storage : Protect from moisture and light (amber vials, desiccants) to prevent hydrolysis of the ester or formyl groups. Store at 0–6°C if degradation is observed .

- Handling : Use inert atmospheres (N glovebox) for air-sensitive reactions. Monitor purity via TLC or HPLC before critical steps .

How can researchers design derivatives of this compound for targeted bioactivity studies?

Advanced Research Question

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to align substituents with known targets (e.g., kinase inhibitors require planar aromatic systems).

- Click Chemistry : Introduce triazole rings via azide-alkyne cycloaddition at the bromine site.

- SAR Studies : Systematically modify substituents (e.g., replace Br with I, cyano with amide) and assay for antimicrobial or anti-inflammatory activity . Validate binding modes via molecular docking (AutoDock Vina) and compare with crystallographic data if available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.